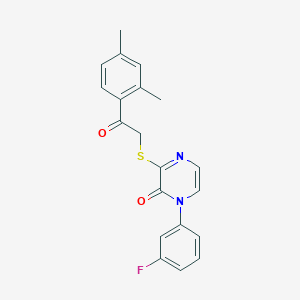![molecular formula C17H12BrNO3S B2942881 Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-08-7](/img/structure/B2942881.png)
Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound with the CAS Number: 355384-02-0 and a molecular weight of 340.2 . It is also known by the IUPAC name "methyl 3-[(4-bromobenzoyl)amino]-2-thiophenecarboxylate" .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . Specific methods for the synthesis of thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains a bromobenzamido group and a carboxylate group .Chemical Reactions Analysis
Thiophene-based compounds, like “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions with sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its InChI Code is "1S/C13H10BrNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16)" .科学的研究の応用
Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has also been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
In the field of materials science, this compound has been used as a building block for the synthesis of organic semiconductors. These semiconductors have potential applications in the development of organic electronic devices such as organic field-effect transistors and organic light-emitting diodes.
作用機序
Target of Action
Thiophene derivatives, which this compound is a part of, have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
The specific mode of action of Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate is currently unknown. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that these compounds may interact with their targets in a way that modulates these biological processes.
Result of Action
Given the pharmacological properties of thiophene derivatives, it can be inferred that this compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
実験室実験の利点と制限
One of the main advantages of Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate is its potential as a versatile building block for the synthesis of organic semiconductors. Additionally, this compound has shown promising results as an anti-cancer and anti-inflammatory agent. However, one limitation of this compound is its relatively complex synthesis method, which may limit its use in large-scale applications.
将来の方向性
There are several future directions for the research of Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate. One potential direction is the development of more efficient and scalable synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the fields of cancer research and inflammation. Furthermore, the potential use of this compound as a building block for the synthesis of organic electronic devices should be further explored.
合成法
The synthesis of Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate involves the reaction of 4-bromobenzoyl chloride with methyl benzo[b]thiophene-2-carboxylate in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield this compound. This method has been optimized to achieve high yields and purity of this compound.
Safety and Hazards
特性
IUPAC Name |
methyl 3-[(4-bromobenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S/c1-22-17(21)15-14(12-4-2-3-5-13(12)23-15)19-16(20)10-6-8-11(18)9-7-10/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSAZNNOXNWHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


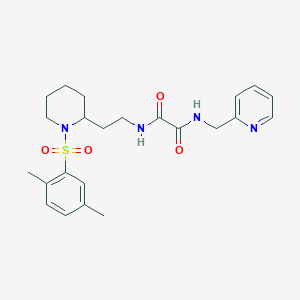

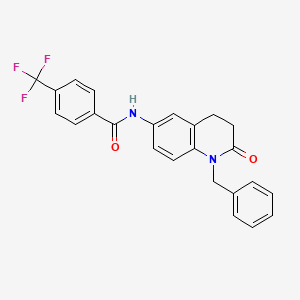
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2942805.png)
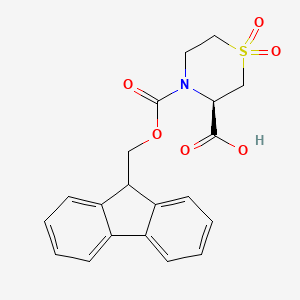
![2-(ethylthio)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2942809.png)
![ethyl 3-(2-{2-[(E)-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2942813.png)
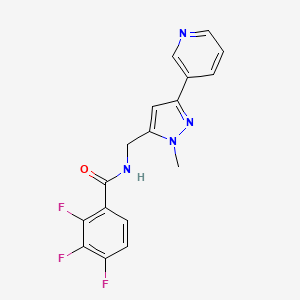
![7-hydroxy-N-(4-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2942815.png)

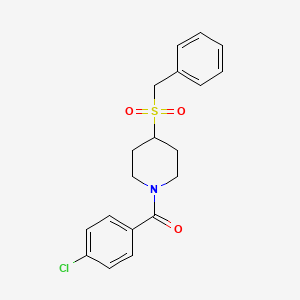
![N-(benzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)butanamide hydrochloride](/img/structure/B2942820.png)
